molecular formula C14H9ClN4OS2 B13442408 N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide

N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide

Cat. No.: B13442408
M. Wt: 348.8 g/mol
InChI Key: RCWPBQOEPBJPGC-UHFFFAOYSA-N
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Description

N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic structure containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazol-4-amine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzothiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.

    Biology: Researchers investigate its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,1,3-benzothiadiazol-4-amine
  • N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
  • 4-Amino-2,1,3-benzothiadiazole

Uniqueness

N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide stands out due to its unique combination of a benzothiadiazole ring and a thioxomethylbenzamide moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields of research.

Properties

Molecular Formula

C14H9ClN4OS2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide

InChI

InChI=1S/C14H9ClN4OS2/c15-9-6-7-10-12(19-22-18-10)11(9)16-14(21)17-13(20)8-4-2-1-3-5-8/h1-7H,(H2,16,17,20,21)

InChI Key

RCWPBQOEPBJPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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